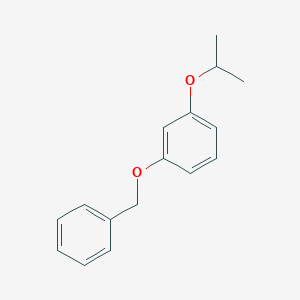

1-(Benzyloxy)-3-isopropoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Benzyloxy)-3-isopropoxybenzene, also known as BIPB, is a chemical compound that is used as an intermediate in organic synthesis. It is a colorless liquid with a strong odor and is insoluble in water. BIPB is a versatile reagent for a variety of organic reactions and has been used in the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-3-isopropoxybenzene has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. Additionally, this compound has been used in the synthesis of biologically active compounds such as hormones and enzymes.

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to target egfr-tk (epidermal growth factor receptor-tyrosine kinase), a key player in cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK can lead to cancer, making it a valuable target for anticancer drugs .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . In these reactions, the benzylic position is particularly reactive due to the adjacent aromatic ring . This reactivity might play a role in the compound’s interaction with its targets.

Biochemical Pathways

Compounds that target egfr-tk, like this one might, are known to influence several cellular processes, including cell migration, angiogenesis, differentiation, and proliferation .

Pharmacokinetics

For instance, the presence of the benzyloxy group might affect the compound’s solubility and thus its absorption and distribution .

Result of Action

If the compound does indeed target egfr-tk, it could potentially inhibit the enzyme’s activity, thereby affecting cellular processes like cell migration, angiogenesis, differentiation, and proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can generally affect a compound’s stability and reactivity .

Vorteile Und Einschränkungen Für Laborexperimente

1-(Benzyloxy)-3-isopropoxybenzene has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic reactions. It is also relatively inexpensive and easy to obtain. Additionally, this compound is not known to be toxic or carcinogenic, making it a safe reagent to use in laboratory experiments.

However, there are some limitations to using this compound in laboratory experiments. It is insoluble in water and requires the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. Additionally, this compound can react with organometallic compounds, which can produce a variety of products that may not be desirable.

Zukünftige Richtungen

In the future, 1-(Benzyloxy)-3-isopropoxybenzene could be used in the synthesis of more complex molecules, such as peptides and proteins. It could also be used in the synthesis of materials for use in medical devices. Additionally, this compound could be used in the synthesis of new pharmaceuticals and pesticides. Finally, this compound could be used to synthesize new materials for use in energy storage, such as batteries and fuel cells.

Synthesemethoden

1-(Benzyloxy)-3-isopropoxybenzene is synthesized by the reaction of benzyl alcohol and isopropyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a colorless liquid with a strong odor. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction is typically conducted at a temperature of 80-90°C and a pressure of 1-2 atm.

Eigenschaften

IUPAC Name |

1-phenylmethoxy-3-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-13(2)18-16-10-6-9-15(11-16)17-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARVCZNLOKIEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)

![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)